molecular formula C14H11NO3 B6151252 4'-carbamoyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 2069998-64-5

4'-carbamoyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B6151252
CAS No.: 2069998-64-5
M. Wt: 241.24 g/mol
InChI Key: NZYMBNSXWYJPEG-UHFFFAOYSA-N
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Description

4’-Carbamoyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of a carbamoyl group at the 4’ position and a carboxylic acid group at the 3 position of the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-carbamoyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through Suzuki coupling reactions, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of Functional Groups: The carbamoyl group can be introduced through carbamoylation reactions, where an amine reacts with a carbonyl compound. The carboxylic acid group can be introduced through oxidation reactions of corresponding aldehydes or alcohols.

Industrial Production Methods: Industrial production of 4’-carbamoyl-[1,1’-biphenyl]-3-carboxylic acid may involve large-scale Suzuki coupling reactions followed by functional group modifications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbamoyl group, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products:

    Oxidation: Amides, nitriles.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated biphenyls, nitro biphenyls.

Scientific Research Applications

4’-Carbamoyl-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-carbamoyl-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The biphenyl core provides a rigid framework that can interact with hydrophobic pockets in proteins, affecting their activity.

Comparison with Similar Compounds

  • 4’-Fluoro-[1,1’-biphenyl]-3-carboxylic acid
  • 4’-Amino-[1,1’-biphenyl]-3-carboxylic acid
  • 4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid

Comparison: 4’-Carbamoyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid groups, which provide distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Biological Activity

4'-Carbamoyl-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, cytotoxic, and molecular docking studies.

Chemical Structure

The compound can be represented structurally as follows:

C13H12N2O3\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{3}

This structure features a biphenyl core with a carboxylic acid and carbamoyl substituents, which are critical for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds with similar structures. For instance, derivatives of biphenyl carboxylic acids have shown significant inhibition against various bacterial strains. A study synthesized several analogs and assessed their activity against Escherichia coli and Staphylococcus aureus , revealing that certain derivatives exhibited inhibition zones ranging from 13.7 mm to 20.7 mm at concentrations as low as 0.1 µg/µL. This suggests that this compound could possess comparable antibacterial effects, warranting further investigation .

CompoundInhibition Zone (mm)Concentration (µg/µL)
Compound 413.7 ± 0.580.1
Compound 916.0 ± 1.70.1
Compound 1020.7 ± 1.50.1

Cytotoxic Activity

The cytotoxicity of compounds related to biphenyl carboxylic acids has also been examined in various cancer cell lines. For example, similar compounds have demonstrated selective cytotoxicity against human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cells. The IC50 values for these compounds ranged significantly, indicating their potential as anticancer agents .

Cell LineCompoundIC50 (µM)
COLO201Compound A10
4T1Compound B15

Molecular Docking Studies

Molecular docking studies provide insight into the binding affinity of the compound to various biological targets. For instance, a study on related biphenyl derivatives indicated favorable docking scores against DNA gyrase , a target for antibacterial agents, with binding affinities reported around -6.9 kcal/mol . Such data suggest that this compound may interact effectively with similar targets.

Case Studies

Case Study 1: Antibacterial Efficacy
A recent investigation focused on synthesizing new derivatives of biphenyl-4-carboxylic acids and evaluating their antibacterial activity against multidrug-resistant strains of bacteria. The study found that certain modifications led to enhanced activity compared to traditional antibiotics, indicating the potential of these compounds in drug development .

Case Study 2: Anticancer Properties
Another study assessed the anticancer potential of biphenyl derivatives in vitro across multiple cancer cell lines, demonstrating that some compounds induced apoptosis and cell cycle arrest in sensitive cell lines while sparing normal cells . This selectivity is crucial for therapeutic applications.

Properties

CAS No.

2069998-64-5

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

3-(4-carbamoylphenyl)benzoic acid

InChI

InChI=1S/C14H11NO3/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H2,15,16)(H,17,18)

InChI Key

NZYMBNSXWYJPEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)N

Purity

95

Origin of Product

United States

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